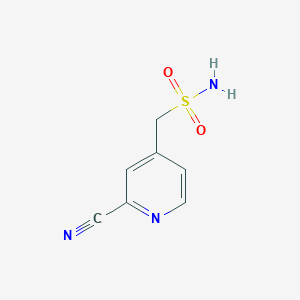
2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a sulfonyl chloride group, and an oxadiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate to form an intermediate, which is then cyclized to form the oxadiazole ring. The resulting compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of this compound depends on its specific applicationThis reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride and 2-(5-Phenyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride. These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the ethyl group and sulfonyl chloride group in 2-(5-Ethyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride imparts distinct reactivity and properties, making it suitable for specific applications .
Properties
Molecular Formula |
C6H9ClN2O4S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(5-ethyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O4S/c1-2-5-8-9(6(10)13-5)3-4-14(7,11)12/h2-4H2,1H3 |
InChI Key |
KIOYCONDDLDKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)O1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)



![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)

![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)
![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)



